molecular formula C34H38O4P2 B13878303 [3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane

[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane

Cat. No.: B13878303
M. Wt: 572.6 g/mol
InChI Key: RSCYVRLLTJPYTP-UHFFFAOYSA-N
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Description

[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane is a complex organophosphorus compound It is characterized by the presence of two diphenylphosphane groups attached to a dioxane ring, which is further substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane typically involves multi-step organic reactions. One common approach is the reaction of diphenylphosphane with a suitable dioxane derivative under controlled conditions. The reaction may require the use of catalysts, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane groups to phosphine.

    Substitution: The methoxy and methyl groups on the dioxane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield diphenylphosphine oxide derivatives, while substitution reactions can introduce various functional groups onto the dioxane ring.

Scientific Research Applications

Chemistry

In chemistry, [3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.

Biology and Medicine

The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. Its phosphane groups can act as nucleophiles, enabling it to participate in various biochemical reactions.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for applications in polymer chemistry and surface coatings.

Mechanism of Action

The mechanism of action of [3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane involves its interaction with molecular targets through its phosphane groups. These groups can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable complexes. The dioxane ring provides additional stability and rigidity to the compound, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphane ligand in coordination chemistry.

    Dicyclohexylphosphine: Known for its steric bulk and electron-donating properties.

    Bis(diphenylphosphino)methane: A bidentate ligand with similar structural features.

Uniqueness

[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane is unique due to the presence of the dioxane ring, which imparts additional stability and rigidity to the molecule

Properties

Molecular Formula

C34H38O4P2

Molecular Weight

572.6 g/mol

IUPAC Name

[3-(diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane

InChI

InChI=1S/C34H38O4P2/c1-33(35-3)34(2,36-4)38-32(26-40(29-21-13-7-14-22-29)30-23-15-8-16-24-30)31(37-33)25-39(27-17-9-5-10-18-27)28-19-11-6-12-20-28/h5-24,31-32H,25-26H2,1-4H3

InChI Key

RSCYVRLLTJPYTP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)(C)OC)OC

Origin of Product

United States

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